2-[(3,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]-N-phenylacetamide
Description
2-[(3,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]-N-phenylacetamide is a useful research compound. Its molecular formula is C16H15N3O2S2 and its molecular weight is 345.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 345.06056908 g/mol and the complexity rating of the compound is 506. The solubility of this chemical has been described as 0.4 [ug/mL]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
ZINC04488348, also known as HMS2917M03 or 2-[(3,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]-N-phenylacetamide, is a zinc-based compound. Zinc is an essential trace element that plays a crucial role in numerous biological functions . It is estimated to bind to around 3000 proteins in vivo, representing about 10% of the human proteome .
Mode of Action
Zinc ions control intercellular communication and intracellular events that maintain normal physiological processes . These effects are achieved through the modulation of several zinc-dependent proteins, including transcription factors and enzymes of key cell signaling pathways .
Biochemical Pathways
Zinc is involved in various biochemical pathways. It plays a pivotal role in numerous physiological processes, including cell cycle progression, immune functions, meiosis, and many other physiological procedures . Zinc’s influence on these pathways is often through its role as a cofactor for many proteins and enzymes .
Pharmacokinetics
The pharmacokinetics of zinc involve its absorption, distribution, metabolism, and excretion . Zinc is incompletely absorbed from the small bowel, with between 10 and 40% of an ingested dose absorbed . Numerous dietary components can interfere with zinc absorption, particularly phytates and fiber, which bind to zinc, resulting in poorly absorbed zinc complexes .
Result of Action
The molecular and cellular effects of zinc’s action are extensive. It plays a critical role in the regulation of cellular homeostasis . Disruption of cellular homeostasis often coincides with disease progression . Extensive research suggests zinc’s involvement in promoting malignancy and invasion in cancer cells, despite its low tissue concentration .
Action Environment
The action of zinc is influenced by various environmental factors. For instance, the presence of certain dietary components can affect the absorption of zinc . Furthermore, the localization of zinc transporters at the cell membrane influences the intake and excretion of zinc .
Biochemical Analysis
Biochemical Properties
ZINC04488348 is involved in numerous biochemical reactions. It interacts with a variety of enzymes, proteins, and other biomolecules. For instance, zinc is known to be a crucial cofactor for over 100 specific enzymes, playing a vital role in their catalytic function . If zinc is removed from the catalytic site, activity is lost; replacement of zinc restores activity .
Cellular Effects
ZINC04488348 has significant effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For example, zinc ions control intercellular communication and intracellular events that maintain normal physiological processes .
Molecular Mechanism
The molecular mechanism of action of ZINC04488348 involves its interactions at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . Zinc ions serve as a key component in many signal transduction processes and act as an essential cofactor for many proteins and enzymes .
Temporal Effects in Laboratory Settings
The effects of ZINC04488348 change over time in laboratory settings. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is crucial .
Dosage Effects in Animal Models
The effects of ZINC04488348 vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
ZINC04488348 is involved in various metabolic pathways. It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels . For instance, zinc is critical for numerous biological functions, and its imbalance has been linked to a variety of pathologies .
Transport and Distribution
ZINC04488348 is transported and distributed within cells and tissues . This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of ZINC04488348 and any effects on its activity or function are important aspects of its biochemical profile . This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Properties
IUPAC Name |
2-(3,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl)sulfanyl-N-phenylacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2S2/c1-10-8-12-14(23-10)18-16(19(2)15(12)21)22-9-13(20)17-11-6-4-3-5-7-11/h3-8H,9H2,1-2H3,(H,17,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQMCGNSXEMEQMQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(S1)N=C(N(C2=O)C)SCC(=O)NC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601322055 | |
Record name | 2-(3,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl)sulfanyl-N-phenylacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601322055 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
345.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
0.4 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49726384 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
876901-57-4 | |
Record name | 2-(3,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl)sulfanyl-N-phenylacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601322055 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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